N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a pyrimidine-based acetamide derivative characterized by:
- A 2-ethoxyphenyl group attached to the acetamide nitrogen.
- A pyrimidine core substituted with a thiophen-2-yl group at position 4 and a trifluoromethyl (CF₃) group at position 4.
- A sulfanyl (S–) linker bridging the acetamide and pyrimidine moieties.
This compound belongs to a class of molecules designed for diverse biological applications, leveraging the pyrimidine scaffold’s ability to interact with enzymatic targets and the thiophene/CF₃ groups for enhanced electronic and pharmacokinetic properties .
Properties
Molecular Formula |
C19H16F3N3O2S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3O2S2/c1-2-27-14-7-4-3-6-12(14)23-17(26)11-29-18-24-13(15-8-5-9-28-15)10-16(25-18)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26) |
InChI Key |
UMEXZJCJJUGNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications, supported by data tables and research findings.
Structural Overview
The compound features a unique combination of functional groups:
- Ethoxyphenyl group
- Trifluoromethyl-pyrimidine moiety
- Thiophene substituent
- Acetamide functional group
Its molecular formula is with a molecular weight of approximately 481.5 g/mol. The structural complexity allows for diverse interactions with biological targets, which is critical for its pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps that require optimization to maximize yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent choice) are crucial for achieving the desired transformations.
Biological Activity
This compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes. Its unique structure allows it to interact with specific molecular targets, potentially modulating their activity.
Research indicates that the compound may exert its effects through:
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes linked to disease pathways.
- Binding Affinity Studies : Molecular docking studies suggest strong binding interactions with target proteins, which could lead to therapeutic effects.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-5-(2-methoxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | Triazole ring with sulfanyl group | Enzyme inhibition | Triazole structure offers different reactivity |
| 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with carboxylic acid | Anti-inflammatory properties | Distinct pharmacological effects due to pyrazole |
| 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine | Pyrazole and amine functionalities | Anticancer activity | Contains amine altering interaction profiles |
This compound stands out due to its combination of ethoxyphenyl and trifluoromethyl-pyrimidine structures, contributing to its unique chemical behavior and potential biological applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Enzyme Inhibition Studies : A study found that the compound inhibited key enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Methodology : The study utilized enzyme assays to quantify inhibition rates.
- Results : Significant inhibition was observed at concentrations as low as 10 µM.
-
Molecular Docking Studies : Computational studies demonstrated that this compound binds effectively to target proteins associated with cancer progression.
- Findings : Binding affinities were calculated using docking software, showing a strong interaction profile.
-
In Vivo Efficacy : Preliminary in vivo studies indicated that the compound reduced tumor growth in animal models when administered at therapeutic doses.
- Observations : Tumor sizes decreased significantly compared to control groups over a treatment period of four weeks.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The N-aryl/alkyl substituent on the acetamide nitrogen significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
Pyrimidine/Pyridine Core Modifications
The heterocyclic core and its substituents dictate electronic properties and target interactions:
Key Observations :
- The pyrimidine core in the target compound is more electron-deficient than pyridine, favoring interactions with nucleophilic residues in enzymes.
Sulfanyl Linker and Acetamide Modifications
The sulfanyl (S–) linker and acetamide backbone are critical for structural rigidity and bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
